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molecular formula C12H20N2O B8671492 1-(1-Cyanocyclohexyl)-4-hydroxypiperidine

1-(1-Cyanocyclohexyl)-4-hydroxypiperidine

Cat. No. B8671492
M. Wt: 208.30 g/mol
InChI Key: XMLRSCCKOPHXDT-UHFFFAOYSA-N
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Patent
US05124457

Procedure details

4-Hydroxypiperidine (Aldrich) (5 g) was dissolved in distilled water (14 ml), cooled to 0° C. and the pH was adjusted to between 4 and 5 by addition of concentrated hydrochloric acid and 4-hydroxypiperidine. After warming to room temperature, 5.2 ml cyclohexanone and 3.3 g potassium cyanide in water (9 ml) were added sequentially. After 18 hours stirring at room temperature, the solid was filtered. The solid was dissolved in 100 ml methylene chloride, dried over Na2SO4, filtered and the solvent was removed in vacuo to yield pure 1-(1-cyanocyclohexyl)-4-hydroxypiperidine.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl.[C:9]1(=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[C-:16]#[N:17].[K+]>O>[C:16]([C:9]1([N:5]2[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)#[N:17] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
14 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCNCC1
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 18 hours stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 100 ml methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C1(CCCCC1)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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